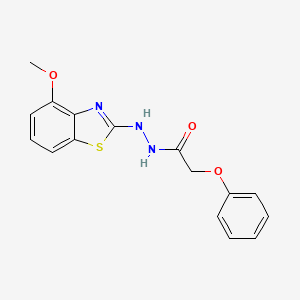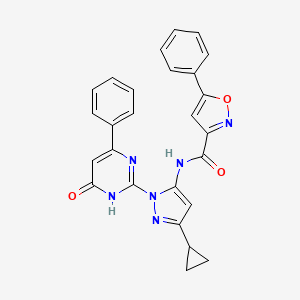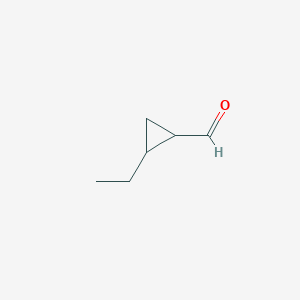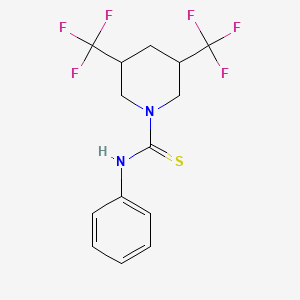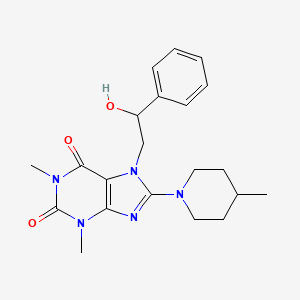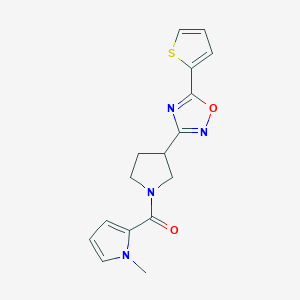
(1-methyl-1H-pyrrol-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several interesting functional groups including a pyrrole ring, an oxadiazole ring, and a thiophene ring. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . Thiophene is a heterocyclic compound with the formula C4H4S, it is analogous to the hydrocarbon benzene, with one methine group replaced by a sulfur atom .
Scientific Research Applications
Molecular Structure Analysis
Research on compounds with structural similarities, such as those involving pyrrol, thiophen, and oxadiazol moieties, often focuses on their molecular structure analysis. For example, studies on isomorphous structures with methyl- and chloro-substituted heterocyclic analogs have demonstrated their obedience to the chlorine-methyl exchange rule, highlighting the significance of molecular structure in understanding the chemical behavior and isomorphism of such compounds (Rajni Swamy et al., 2013).
Drug-likeness and Antimicrobial Activity
Synthetic efforts towards compounds containing pyrrol, oxadiazol, and thiophen units have shown promising results in drug-likeness and antimicrobial activity. A study synthesized a library of dihydropyrrolone conjugates and evaluated their in vitro antimicrobial activity, showing good to moderate activity against bacterial and fungal strains. This suggests potential applications of similar compounds in developing antimicrobial agents (Pandya et al., 2019).
Anticancer and Antimicrobial Agents
Compounds with pyridyl-pyrazoline and oxazole moieties have been synthesized and evaluated for their anticancer and antimicrobial activities. Such studies offer insights into the structure-activity relationships necessary for the development of potent anticancer and antimicrobial agents, showcasing the importance of heterocyclic compounds in therapeutic applications (Katariya et al., 2021).
Luminescent Materials
Research into compounds with specific structural features, including pyrrolidin-1-yl methanone, has explored their application in developing luminescent materials. A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated how the structural components of these compounds could be used to tune optical properties, offering potential applications in creating low-cost luminescent materials (Volpi et al., 2017).
Corrosion Inhibition
Another area of application for heterocyclic compounds involves corrosion inhibition. Research on pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution has shown that these compounds exhibit significant inhibition efficiency, suggesting their potential utility in industrial applications to protect against corrosion (Yadav et al., 2015).
properties
IUPAC Name |
(1-methylpyrrol-2-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-19-7-2-4-12(19)16(21)20-8-6-11(10-20)14-17-15(22-18-14)13-5-3-9-23-13/h2-5,7,9,11H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNMPUGPCSTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-pyrrol-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2650031.png)
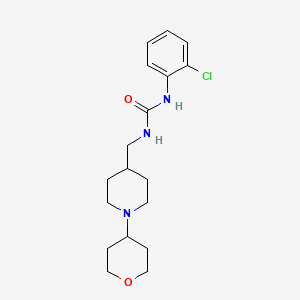
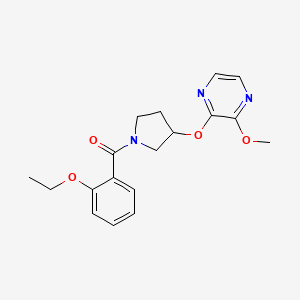

![Methyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B2650039.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2650040.png)
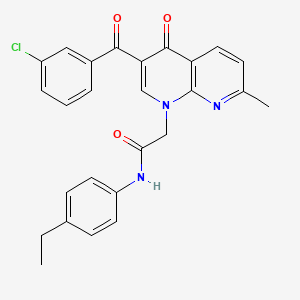
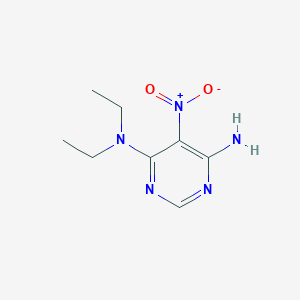
![8-ethoxy-3-[(4-fluorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2650045.png)
